Chrysene

Catalog No.
S523612
CAS No.
218-01-9
M.F
C18H12
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysene

CAS Number

218-01-9

Product Name

Chrysene

IUPAC Name

chrysene

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C18H12/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-12H

InChI Key

WDECIBYCCFPHNR-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble. (0.0018mg/kg) (NTP, 1992)
In water, 2.0X10-3 mg/L at 25 °C
Solubility in water at 25 °C: 0.0020 + or - 0.0002 mg/L
Slightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in toluene
Slightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. At 25 °C, 1 g dissolves in 1300 mL absolute alcohol, 480 mL toluene; about 5% is soluble in toluene at 100 °C. Moderately soluble in boiling benzene. Insoluble in water. Only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid.
Solubility in water: very poo

Synonyms

ChryseneNSC 6175; NSC-6175; NSC6175

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43

The exact mass of the compound Chrysene is 228.0939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble. (0.0018mg/kg) (ntp, 1992)8.76e-09 min water, 2.0x10-3 mg/l at 25 °csolubility in water at 25 °c: 0.0020 + or - 0.0002 mg/lslightly soluble in ethanol, ethyl ether, acetone, benzene, carbon disulfide; insoluble in tolueneslightly soluble in alcohol, ether, carbon bisulfide, and glacial acetic acid. at 25 °c, 1 g dissolves in 1300 ml absolute alcohol, 480 ml toluene; about 5% is soluble in toluene at 100 °c. moderately soluble in boiling benzene. insoluble in water. only slightly soluble in cold organic solvents, but fairly soluble in these solvents when hot, including glacial acetic acid.solubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6175. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. It belongs to the ontological category of ortho-fused polycyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Chrysene (CAS 218-01-9) is a four-ring polycyclic aromatic hydrocarbon (PAH) featuring a 1,2-benzophenanthrene zigzag topology. In advanced materials procurement, it serves as a critical wide-bandgap semiconductor core and rigid molecular precursor [1]. Unlike linear acenes, chrysene's specific fused framework confers exceptional thermal resilience (melting point 254 °C) and photochemical stability, making it highly suitable for vacuum-deposited organic electronics, deep-blue OLED emitters, and the bottom-up synthesis of cove-edged graphene nanoribbons [2]. Its unique combination of a short conjugation length and high oxidation resistance provides a robust foundation for synthesizing complex optoelectronic materials that require strict phase purity and stable energy levels [3].

Substituting chrysene with structural isomers like tetracene or pyrene fundamentally alters the electronic and physical behavior of the resulting materials [1]. Tetracene, a linear acene, suffers from rapid spontaneous photo-oxidation and possesses a narrow bandgap, rendering it unsuitable for deep-blue emission or air-stable device fabrication[2]. Conversely, the highly symmetric pyrene core is notorious for strong intermolecular π-π stacking that induces excimer formation, causing undesirable red-shifting and decreased photoluminescence efficiency in solid-state films [3]. Chrysene’s specific Z-shaped topology provides a wider bandgap, suppressed aggregation, and superior thermal resilience, making it non-interchangeable for high-purity blue OLEDs and stable nanographene precursors[1].

Deep-Blue Emission Color Purity and Excimer Suppression

Chrysene possesses a wider bandgap and shorter conjugation length compared to pyrene and anthracene, making it an optimal core for deep-blue fluorescent OLEDs[1]. While pyrene derivatives frequently suffer from strong π-π stacking that leads to excimer formation and significant emission red-shifting in solid films, asymmetrically substituted chrysene derivatives maintain deep-blue emission with high color purity (CIE y ≈ 0.08–0.20) [2]. In comparative film-state analyses, chrysene-based emitters achieved photoluminescence quantum yields (PLQY) up to 86%, avoiding the aggregation-induced quenching typical of symmetric pyrene cores [1].

Evidence DimensionPhotoluminescence Quantum Yield (PLQY) and Color Purity (CIE y)
Target Compound DataChrysene derivatives achieve up to 86% PLQY in film with stable deep-blue CIE y ≈ 0.08–0.20.
Comparator Or BaselinePyrene/Anthracene cores (prone to excimer red-shifting and lower solid-state PLQY due to aggregation).
Quantified DifferenceChrysene prevents excimer-induced red-shifting, maintaining >80% PLQY in solid films without unwanted wavelength shifts.
ConditionsSolid-state thin films for non-doped OLED emissive layers.

Buyers targeting high-efficiency deep-blue OLED materials must select chrysene over pyrene to prevent aggregation-induced color degradation and maintain high color purity in thin films.

Precursor Topology for Enhanced Donor-Acceptor Miscibility

The molecular geometry of a PAH core dictates its processability and performance in bulk heterojunction organic photovoltaics (OPVs). Unlike linear acenes (e.g., tetracene) which tend to over-aggregate, chrysene features a twisted 'Z-shaped' or zigzag edge topology [1]. When utilized as a fused-ring electron acceptor (FREA) core, this Z-shaped structure prevents excessive self-aggregation and significantly improves miscibility with polymer donors [1]. Devices utilizing chrysene-based FREAs demonstrated Power Conversion Efficiencies (PCEs) up to 12.6% in ternary blends, outperforming equivalent binary systems relying on strictly linear or highly symmetric acceptor cores [1].

Evidence DimensionPower Conversion Efficiency (PCE) and molecular aggregation
Target Compound DataChrysene-core Z-shaped acceptor yields 12.6% PCE in ternary blends with controlled miscibility.
Comparator Or BaselineLinear fused-ring acceptors (suffer from excessive self-aggregation).
Quantified DifferenceChrysene's twisted topology improves donor-acceptor phase separation, boosting overall PCE and charge mobility (2.5 × 10–4 cm2 V–1 s–1).
ConditionsSolution-processed ternary blend organic solar cells (PTB7-Th donor).

Procurement of chrysene as a core building block directly translates to improved solubility, processability, and phase separation in advanced organic solar cells.

Photochemical and Thermal Stability vs. Linear Acenes

For materials undergoing vacuum thermal evaporation or ambient processing, thermal and photochemical stability are critical procurement metrics. Tetracene, a linear 4-ring isomer of chrysene, undergoes rapid spontaneous photo-oxidation to form endo-peroxides upon exposure to ambient light and oxygen, severely degrading charge mobility [1]. In contrast, chrysene's non-linear fused structure imparts exceptional oxidation resistance and a high melting point (254 °C) [2]. This thermal robustness ensures that chrysene and its derivatives can be sublimed or heated during device fabrication without the catastrophic material degradation seen in linear acenes [2].

Evidence DimensionPhotochemical stability and thermal resilience
Target Compound DataChrysene maintains structural integrity and resists photo-oxidation; melting point 254 °C.
Comparator Or BaselineTetracene (rapidly oxidizes to rubrene-Ox1/endo-peroxides under ambient conditions).
Quantified DifferenceChrysene eliminates the need for strict inert-atmosphere handling during precursor storage and processing compared to tetracene.
ConditionsAmbient light/oxygen exposure and thermal sublimation conditions.

Ensures reproducible batch-to-batch manufacturing and long-term device stability, reducing material loss during storage and vacuum deposition.

Deep-Blue OLED Emitter Synthesis

Chrysene is the preferred core for synthesizing deep-blue fluorescent dopants and non-doped emissive layers. Its wide bandgap and resistance to excimer formation make it superior to pyrene or anthracene when formulating materials that require strict color purity (CIE y < 0.1) and high photoluminescence quantum yields in solid-state films [1].

Bottom-Up Graphene Nanoribbon (GNR) Fabrication

In the synthesis of discrete nanographenes and cove-edged graphene nanoribbons, chrysene serves as a highly stable, rigid precursor. Its specific zigzag topology allows for controlled Pt-catalyzed alkyne benzannulations, avoiding the incomplete oxidative coupling and instability associated with linear acene precursors[2].

Fused-Ring Electron Acceptors for OPVs

Chrysene is utilized to construct Z-shaped fused-ring electron acceptors (FREAs) for organic photovoltaics. Its twisted molecular geometry prevents the excessive self-aggregation common in linear acceptors, optimizing donor-acceptor miscibility and maximizing power conversion efficiencies in solution-processed bulk heterojunctions[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Chrysene appears as a crystalline solid. Denser than water and insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Toxic by ingestion. Used to make other chemicals.
Crystals derived from distillation of coal tar; [Hawley]
COLOURLESS-TO-BEIGE CRYSTALS OR POWDER.
Crystalline solid.

Color/Form

Red blue fluorescent orthorhombic plates from benzene, acetic acid
Orthorhombic bipyramidal plates from benzene
Colorless platelets with blue fluorescence

XLogP3

5.7

Exact Mass

228.093900383 Da

Monoisotopic Mass

228.093900383 Da

Boiling Point

838 °F at 760 mmHg (NTP, 1992)
448 °C
448Â °C
838 °F

Heavy Atom Count

18

Density

1.274 at 68 °F (NTP, 1992) - Denser than water; will sink
1.274 g/cu cm at 20 °C
1.3 g/cm³
1.274

LogP

5.81 (LogP)
log Kow = 5.73
5.9

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

489 °F (NTP, 1992)
255 °C
Chrysene forms crystalline complexes with picric acid (orange-red needles from benzene, melting-point 174-175 °C corrected), s-trinitrobenzene (188.5-189.5 °C corrected) and 2,4,7-trinitrofluorenone (yellow needles from alcohol, melting point 247.8-249 °C)
254 - 256Â °C
489 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

084HCM49PT

GHS Hazard Statements

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Chrysene is a colorless platelet with a blue to red-blue fluorescence. It is very slightly soluble in water. Chrysene is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). It occurs everywhere in the environment. These are formed during incomplete combustion of coal, oil, gas, wood, garbage, tobaccos and charbroiled meat. Chrysene has also been reported in fish, vegetables, edible oils and fats and coffee. USE: Chrysene is not produced commercially with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers in industries that inadvertently produce chrysene may breathe in vapors or have direct skin contact with soot. The general population will be exposed by breathing in tobacco smoke, exhaust smoke or smoke from other sources (e.g., forest fires). The general population may also be exposed to chrysene when eating and preparing smoked meat and fish. Consumption of contaminated food or drinking water may also be a route of exposure. Skin contact occurs when touching soot and ashes. Chrysene released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight unless absorbed to particles. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down gradually by microorganisms, and is expected to build up in fish. RISK: Data on the potential for chrysene alone to produce toxic effects in humans were not available. Studies in humans have shown changes in immune system components in the blood in coke oven workers exposed to a mixture of PAHs, including fluoranthene, perylene, pyrene, benzo(a)pyrene, chrysene, benz(a)anthracene, dibenz(a,h)anthracene, and benzo(g,h,i)perylene. Additionally, several studies have shown increased mortality due to lung cancer in workers exposed to mixtures of PAHs, including benzo(a)pyrene, chrysene, benz(a)anthracene, benzo(b)fluoranthene, and dibenz(a,h)anthracene, such as coke oven emissions, roofing-tar emissions, and cigarette smoke. However, the contribution of chrysene to the immunotoxicity and carcinogenicity of these mixtures cannot be determined. Increased liver weight was observed in some laboratory animals exposed to moderate doses for a short period. Injection studies in laboratory animals do not indicate that exposure to chrysene affects the immune system. No additional data regarding the potential for non-cancer toxic effects in laboratory animals were available. Repeated skin exposure to chrysene induced benign and malignant skin tumors in laboratory animals. Skin exposure to chrysene also increased the number of skin tumors induced by known carcinogens. Benign and malignant tumors were also observed at several sites (liver, lung, lymph nodes) following repeated injections of chrysene in laboratory animals. Data on the potential for chrysene to cause infertility, abortion, or birth defects in laboratory animals were not available. The International Agency for Research on Cancer has determined that chrysene is possibly a human carcinogen, and the U.S. EPA IRIS program determined that chrysene is a probable human carcinogen. These determinations are based on a lack of human data and sufficient evidence in laboratory animal studies. The potential for chrysene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Pharmacology

Chrysene is an aromatic hydrocarbon in coal tar, allied to naphthalene and anthracene. It is a white crystalline substance, C18H12, of strong blue fluorescence, but generally colored yellow by impurities.

Vapor Pressure

Vapor pressure: 6.3X10-7 mm Hg
6.23X10-9 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

218-01-9
65777-08-4

Absorption Distribution and Excretion

Chrysene is absorbed via the oral and dermal routes; there is no direct evidence available for absorption via the lungs. Absorption through the lungs is inferred by the measurement of chrysene and its metabolites in groups exposed occupationally to polycyclic aromatic hydrocarbons and in cigarette smokers.
After oral administration in rats, chrysene was measured in peak concentrations within the hour in blood and liver. Chrysene has been found to concentrate in the adipose and mammary tissues after oral administration in rats; after oral administration, the majority of the chrysene is eliminated predominantly via the feces with up to 41%-79% intact and with complete recovery within 2 days.
Chrysene appeared to be absorbed and metabolized in both human and animal skin.

Metabolism Metabolites

Polycyclic aromatic hydrocarbon (PAH)-type compounds induce at least two rat UDP-glucuronosyltransferase isoforms, UGT1A6 and UGT1A7. Among the glucuronidation reactions of PAH metabolites studied, mono- and diglucuronide formation of benzo[a]pyrene and chrysene-3,6-diphenol showed the highest induction factors in rat liver microsomes. Availability of AHH-1 cells stably expressing UGT1A7 allowed us to study whether this PAH-inducible isoform could catalyze benzo[a]pyrene and chrysene-3,6-diphenol glucuronidation. It was found that UGT1A7 indeed catalyzed mono- and diglucuronide formation of both benzo[a]pyrene and chrysene 3,6-diphenols. V79 cell-expressed rat UGT1A6 also catalyzed these reactions, except for chrysene diphenol diglucuronide formation. Enzyme kinetic studies of the glucuronidation of 6-hydroxychrysene (used as a stable PAH phenol) indicated that UGT1A7 conjugated this compound with a lower apparent Km value (0.1 uM) than UGT1A6 (10 uM). The results suggest that the two PAH-inducible UGTs may cooperate in conjugating PAH metabolites, but that UGT1A7 is more efficient.
Six metabolites of polycyclic aromatic hydrocarbons (PAHs) were identified and quantified from the bile of 31 common eels (Anguilla anguilla), 29 European flounders (Pleuronectes flesus), and 15 conger eels (Conger conger) collected from the Severn Estuary and Bristol Channel during 1997. The bile metabolites were deconjugated by enzymatic hydrolysis and separated by reverse-phase HPLC with fluorescence detection. The major metabolite present in all fish was 1-hydroxy pyrene (75-94% of all metabolites detected) with lower proportions of 1-hydroxy chrysene (2-15%) and 1-hydroxy phenanthrene (2-8%), and small amounts of three benzo[a]pyrene derivatives (<3%). Metabolite concentrations (normalized to biliverdin content) were significantly higher in common eels than in the other two species and tended to be higher in all species at the beginning of the year than at the end. The data confirm the importance of 1-hydroxy pyrene as the key PAH metabolite in fish bile and suggest that the common eel is an ideal species for monitoring PAHs in estuarine environments.
We have investigated the regio- and stereoselective metabolism of chrysene, a four-ring symmetrical carcinogenic polycyclic aromatic hydrocarbon (PAH), by the liver microsomes of brown bullhead (Ameriurus nebulosus), a bottom-dwelling fish species. The liver microsomes from untreated and 3-methylcholanthrene (3-MC)-treated brown bullheads metabolized chrysene at the rate of 30.1 and 82.2 pmol/mg protein/min, respectively. Benzo-ring diols (1,2-diol and 3,4-diol) were the major chrysene metabolites formed by liver microsomes from control and 3-MC-treated fish. However, the control microsomes produced a considerably higher proportion of chrysene 1,2-diol (benzo-ring diol with a bay region double bond) plus 1-hydroxychrysene, than 3,4-diol plus 3-hydroxychrysene, indicating that these microsomes are selective in attacking the 1,2- position of the benzo-ring. On the other hand, 3-MC-induced microsomes did not show such a regioselectivity in the metabolism of chrysene. Control bullhead liver microsomes, compared to control rat liver microsomes, produced a considerably higher proportion of chrysene 1,2-diol, the putative proximate carcinogenic metabolite of chrysene. Like rat liver microsomes, bullhead liver microsomes produced only trace amounts of the K-region diol.Chrysene 1,2-diol and 3,4-diol formed by the liver microsomes from both control and 3-MC-treated bullheads consisted predominantly of their R,R-enantiomers. Chrysene is metabolized by bullhead liver microsomal enzymes to its benzo-ring diols with a relatively lower degree of stereoselectivity compared to benzo[a]pyrene (a five-ring PAH), but with a higher degree of stereoselectivity compared to phenanthrene (a three-ring PAH). The data of this study, together with those from our previous studies with phenanthrene, benzo[a]pyrene and dibenzo[a,l]pyrene (a six-ring PAH), indicate that the regioselectivity in the metabolism of PAHs by brown bullhead and rainbow trout liver microsomes does not vary greatly with the size and shape of the molecule, whereas the degree of stereoselectivity in the metabolism of PAHs to benzo-ring dihydrodiols does.
We have investigated the metabolism of chrysene (CHR) and 5-methychyrsene (5-MeCHR) by Shasta rainbow trout (Oncorhyncus mykiss) and Long Evans rat liver microsomes to assess the effect of a non-benzo ring methyl substituent on the reactions involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs). Trout as well as rat liver microsomes metabolized both CHR and 5-MeCHR at essentially similar rates, indicating that the methyl substituent does not alter the substrate specificity of the cytochrome P450(s) involved in the metabolism of the two PAHs. Dihydrodiols were the major CHR metabolites formed by both trout and rat liver microsomes, whereas the trout liver microsomes formed a considerably higher proportion of 5-MeCHR phenols compared to diols, indicating that 5-methyl substitution alters the substrate specificity of trout microsomal epoxide hydrolase for 5-MeCHR epoxides. Unlike trout liver microsomes, rat liver microsomes formed a much greater proportion of 5-MeCHR diols compared to 5-MeCHR phenols, suggesting that 5-MeCHR epoxides are better substrates for the microsomal epoxide hydrolase present in rat liver than for the enzyme in trout liver. Both trout and rat liver microsomes are more efficient at attacking the bay-region bond versus the non-bay-region double bond in chrysene. In contrast the reverse is true in the case of 5-MeCHR, indicating that a non-benzo ring methyl substituent alters the regioselectivity of the enzymes involved in the oxidative metabolism of PAHs.
For more Metabolism/Metabolites (Complete) data for CHRYSENE (13 total), please visit the HSDB record page.
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Associated Chemicals

Triphenylene; 217-59-4

Wikipedia

Chrysene

Biological Half Life

3.89 Days
378.01 Days

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Synthesis by heating H2 and acetylene to 800 °C.
Distillation of coal tar.
Is formed during distillation of coal, in very small amount during distillation or pyrolysis of many fats and oils.
When benzofuran is passed through a hot tube together with naphthalene, chrysene is produced

General Manufacturing Information

Chrysene: ACTIVE
Coal tar pitch volatiles are products of the distillation of bituminous coal and contain polynuclear aromatic hydrocarbons. /Coal tar pitch volatiles/
Chrysene occurs ubiquitously and in about the same concentration as benzo(a)pyrene in products of incomplete combustion. ln addition, chrysene and, preferentially, related stuctures (methyl-substituted and partially hydrogenated chrysenes) occur in higher concentrations than most of the other polynuclear aromatic hydrocarbons in fossil fuels such as crude oil and lignite.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: chrysene; Matrix: air; Detection Limit: 0.0070 - 0.20 ug/sample.
Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: chrysene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: chrysene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 5 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: chrysene; Matrix: municipal and industrial discharges; Detection Limit: 0.15 ug/L.
For more Analytic Laboratory Methods (Complete) data for CHRYSENE (37 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: chrysene; Matrix: marine animal tissues; Detection Limit: 5.8 ng/g.
High performance liquid chromatography (reverse phase) analysis of polycyclic aromatic hydrocarbons in skin lipids. /Polycyclic aromatic hydrocarbons/
Determination of exposure to polynuclear aromatic hydrocarbons by analysis of urine samples. /Polynuclear aromatic hydrocarbons/
Polycyclic aromatic hydrocarbons ... chrysene, were analyzed in blood serum and skin oil collected from roofing workers. Although a range of 0.05-36 ng was observed in skin oil samples, none was detected in serum, at detection limits of 1-175 pg/ml.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Chrysene is one of the basic polycyclic aromatic hydrocarbons (PAHs) which is a toxic environmental pollutant and consistently exposed to sunlight. However, little information is available on its photogenotoxicity. The objective of the present study was to analyze the effects of chrysene, under environmental intensity of UVB (0.6 mW/sq cm) in human skin epidermal cell line (HaCaT). Kinetic of chrysene showed that the highest intracellular uptake of chrysene occurred after 24 hr of incubation. The intracellular reactive oxygen species (ROS) was increased in a concentration dependent manner in chrysene treated cells under UVB irradiation. It was observed that UVB-irradiated chrysene induced apoptosis through activation of caspases-3 and phosphatidylserine translocation. Glutathione reduced (GSH) and catalase activity were decreased while apoptosis and DNA damage were induced significantly (p>0.01) as concentration of chrysene increased. Thus our results suggest that chrysene may be phototoxic as well as photogenotoxic under UVB irradiation.
This study evaluates the toxic effects of chrysene (a component from cigarette smoke) on Muller cells (MIO-M1) in vitro and investigates whether the inhibitor lipoic acid can reverse the chrysene-induced toxic effects. MIO-M1 cells were exposed to varying concentrations of chrysene with or without lipoic acid. Cell viability was measured by a trypan blue dye exclusion assay. Caspase-3/7 activity was measured by a fluorochrome assay. Lactate dehydrogenase (LDH) release was quantified by an LDH assay. The production of reactive oxygen/nitrogen species (ROS/RNS) was measured with a 2',7'-dichlorodihydrofluorescein diacetate dye assay. Mitochondrial membrane potential was measured using the JC-1 assay. Intracellular ATP content was determined by the ATPLite kit. MIO-M1 cells showed significantly decreased cell viability, increased caspase-3/7 activity, LDH release at the highest chrysene concentration, elevated ROS/RNS levels, decreased mitochondrial membrane potential value, and decreased intracellular ATP content after exposure to 300, 500, and 1,000 uM chrysene compared with the control. Pretreatment with 80 uM lipoic acid reversed loss of cell viability in 500-uM-chrysene-treated cultures (24.7%, p<0.001). Similarly, pretreatment with 80 uM lipoic acid before chrysene resulted in decreased caspase-3/7 activities (75.7%, p<0.001), decreased ROS/RNS levels (80.02%, p<0.001), increased mitochondrial membrane potential values (86%, p<0.001), and increased ATP levels (40.5%, p<0.001) compared to 500-uM-chrysene-treated cultures. Chrysene, a component of cigarette smoke, can diminish cell viability in MIO-M1 cells in vitro by apoptosis at the lower concentrations of Chrysene (300 and 500 uM) and necrosis at the highest concentration. Moreover, mitochondrial function was particularly altered. However, lipoic acid can partially reverse the cytotoxic effect of chrysene. Lipoic acid administration may reduce or prevent Muller cell degeneration in retinal degenerative disorders.
Ferulic, caffeic, chlorogenic, and ellagic acids, four naturally occurring plant phenols, inhibit the mutagenicity and cytotoxicity of (+/-)-7beta,8alpha-dihydroxy-9alpha, 10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (B[a]P 7,8-diol-9,10-epoxide-2), the only known ultimate carcinogenic metabolite of benzo[a]pyrene. The mutagenicity of 0.05 nmol of B[a]P 7,8-diol-9,10-epoxide-2 in strain TA100 of Salmonella typhimurium is inhibited 50% by incubation of the bacteria and the diol epoxide with 150 nmol of ferulic acid, 75 nmol of caffeic acid, 50 nmol of chlorogenic acid or, most strikingly, 1 nmol of ellagic acid in the 0.5-ml incubation mixture. A 3-nmol dose of ellagic acid inhibits mutation induction by 90%. Ellagic acid is also a potent antagonist of B[a]P 7,8-diol-9,10-epoxide-2 in Chinese hamster V79 cells. Mutations to 8-azaguanine resistance induced by 0.2 uM diol epoxide are reduced by 50% when tissue culture media also contains 2 uM ellagic acid. Similar to results obtained with the bacteria, ferulic, caffeic, and chlorogenic acids are approximately two orders of magnitude less active than ellagic acid in the mammalian cell assay. The antimutagenic effects of the plant phenols result from their direct interaction with B[a]P 7,8-diol-9,10-epoxide-2, because a concentration-dependent increase in the rate of diol epoxide disappearance in cell-free solutions of 1:9 dioxane/water, pH 7.0, is observed with all four phenols. In parallel with the mutagenicity studies, ellagic acid is 80-300 times more effective than the other phenols in accelerating the disappearance of B[a]P 7,8-diol-9,10-epoxide-2. Ellagic acid at 10 uM increases the disappearance of B[a]P 7,8-diol-9,10-epoxide-2 by approximately 20-fold relative to the spontaneous and hydronium ion-catalyzed hydrolysis of the diol epoxide at pH 7.0. Ellagic acid is a highly potent inhibitor of the mutagenic activity of bay-region diol epoxides of benzo[a]pyrene, dibenzo[a,h]pyrene, and dibenzo[a,i]pyrene, but higher concentrations of ellagic acid are needed to inhibit the mutagenic activity of the chemically less reactive bay-region diol epoxides of benz[a]anthracene, chrysene, and benzo[c]phenanthrene. These studies demonstrate that ellagic acid is a potent antagonist of the adverse biological effects of the ultimate carcinogenic metabolites of several polycyclic aromatic hydrocarbons and suggest that this naturally occurring plant phenol, normally ingested by humans, may inhibit the carcinogenicity of polycyclic aromatic hydrocarbons.
The influence of some compounds belonging to the group of polycyclic aromatic hydrocarbons (eg, ... chrysene, ... on the pharmacokinetics of theophylline in rats is described. ... /Chrysene/ significantly accelerated the elimination of the drug. ...
The potencies of various xenobiotics for induction of monooxygenases and their influence on the rat liver microsomal metabolite profile of the environmentally relevant weak carcinogen, chrysene, was determined. Among the widely distributed chemicals, polychlorinated biphenyls (PCB) and preferentially 3,3,'4,4'-tetrachlorobiphenyl as well as polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues such as benzo[a]pyrene, benzo[b]- and -[j]fluoranthene, indeno[1,2,3-cd]pyrene, dibenz[a,h]acridine, benzo[b]naphtho-[2,1-d]thiophene, and 5,6-benzoflavone were found to be potent inducers stimulating the formation of the proximate, and some of them also the ultimate carcinogen of chrysene. Lindane, carbaryl, DDT, and pentachlorophenol were found to be inefficient or weak inducers. With the exception of phenobarbital no inducers were found among the pharmaceuticals investigated. Sex-dependent metabolism was found for Wistar-rats. No 1,2-oxidation was observed in females, and turnover rates were lower than in males. ...in most cases the same effective xenobiotic induces the bay-region diolepoxide in both chrysene and benz[a]anthracene.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Deng J, Zhao A, Zhang R, Shan H, Li B, Yang J, Wang B. Hidden Order and Haldane-Like Phase in Molecular Chains Assembled from Conformation-Switchable Molecules. ACS Nano. 2018 Jun 21. doi: 10.1021/acsnano.8b00146. [Epub ahead of print] PubMed PMID: 29920070.
2: Wang W, Liang X, Tian L, Guo R. [Determination of semi-volatile organic compounds in the source of drinking water by gas chromatography triple quadruples mass spectrometry with auto solid phase extraction]. Wei Sheng Yan Jiu. 2017 Jul;46(4):645-657. Chinese. PubMed PMID: 29903190.
3: Sun Y, Dong D, Zhang L, He S, Hua X, Guo Z. Polycyclic aromatic hydrocarbons (PAHs) in an urban river at mid and high latitudes: A case study in Siping, a traditional industrial city in Northeast China. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2018 Jun 14:1-8. doi: 10.1080/10934529.2018.1470804. [Epub ahead of print] PubMed PMID: 29902118.
4: Curtis D, Elango V, Collins AW, Rodrigue M, Pardue JH. Transport of crude oil and associated microbial populations by washover events on coastal headland beaches. Mar Pollut Bull. 2018 May;130:229-239. doi: 10.1016/j.marpolbul.2018.03.008. Epub 2018 Mar 26. PubMed PMID: 29866552.
5: Ko JH, Wang J, Xu Q. Impact of pyrolysis conditions on polycyclic aromatic hydrocarbons (PAHs) formation in particulate matter (PM) during sewage sludge pyrolysis. Chemosphere. 2018 May 21;208:108-116. doi: 10.1016/j.chemosphere.2018.05.120. [Epub ahead of print] PubMed PMID: 29864701.
6: Turap Y, Talifu D, Wang X, Aierken T, Rekefu S, Shen H, Ding X, Maihemuti M, Tursun Y, Liu W. Concentration characteristics, source apportionment, and oxidative damage of PM(2.5)-bound PAHs in petrochemical region in Xinjiang, NW China. Environ Sci Pollut Res Int. 2018 May 30. doi: 10.1007/s11356-018-2082-3. [Epub ahead of print] PubMed PMID: 29846897.
7: Barbosa V, Maulvault AL, Alves RN, Kwadijk C, Kotterman M, Tediosi A, Fernández-Tejedor M, Sloth JJ, Granby K, Rasmussen RR, Robbens J, De Witte B, Trabalón L, Fernandes JO, Cunha SC, Marques A. Effects of steaming on contaminants of emerging concern levels in seafood. Food Chem Toxicol. 2018 May 19;118:490-504. doi: 10.1016/j.fct.2018.05.047. [Epub ahead of print] PubMed PMID: 29787848.
8: Ke XS, Hong Y, Lynch VM, Kim D, Sessler JL. Metal-Stabilized Quinoidal Dibenzo[ g, p]chrysene-Fused Bis-dicarbacorrole System. J Am Chem Soc. 2018 Jun 20;140(24):7579-7586. doi: 10.1021/jacs.8b02718. Epub 2018 Jun 7. PubMed PMID: 29787675.
9: Lofthus S, Almås IK, Evans P, Pelz O, Brakstad OG. Biodegradation in seawater of PAH and alkylphenols from produced water of a North Sea platform. Chemosphere. 2018 Sep;206:465-473. doi: 10.1016/j.chemosphere.2018.05.006. Epub 2018 May 4. PubMed PMID: 29775939.
10: Kalugina OV, Mikhailova TA, Shergina OV. Contamination of Scots pine forests with polycyclic aromatic hydrocarbons on the territory of industrial city of Siberia, Russia. Environ Sci Pollut Res Int. 2018 May 17. doi: 10.1007/s11356-018-2230-9. [Epub ahead of print] PubMed PMID: 29770943.
11: Bao H, Hou S, Niu H, Tian K, Liu X, Wu F. Status, sources, and risk assessment of polycyclic aromatic hydrocarbons in urban soils of Xi'an, China. Environ Sci Pollut Res Int. 2018 May 2. doi: 10.1007/s11356-018-1928-z. [Epub ahead of print] PubMed PMID: 29717431.
12: Geier MC, James Minick D, Truong L, Tilton S, Pande P, Anderson KA, Teeguardan J, Tanguay RL. Systematic developmental neurotoxicity assessment of a representative PAH Superfund mixture using zebrafish. Toxicol Appl Pharmacol. 2018 Apr 6. pii: S0041-008X(18)30121-2. doi: 10.1016/j.taap.2018.03.029. [Epub ahead of print] PubMed PMID: 29630969.
13: Fu XW, Li TY, Ji L, Wang LL, Zheng LW, Wang JN, Zhang Q. Occurrence, sources and health risk of polycyclic aromatic hydrocarbons in soils around oil wells in the border regions between oil fields and suburbs. Ecotoxicol Environ Saf. 2018 Aug 15;157:276-284. doi: 10.1016/j.ecoenv.2018.03.054. Epub 2018 Apr 5. PubMed PMID: 29627411.
14: Boyle KM, Barton JK. A Family of Rhodium Complexes with Selective Toxicity toward Mismatch Repair-Deficient Cancers. J Am Chem Soc. 2018 Apr 25;140(16):5612-5624. doi: 10.1021/jacs.8b02271. Epub 2018 Apr 17. PubMed PMID: 29620877; PubMed Central PMCID: PMC5965675.
15: Roslund MI, Grönroos M, Rantalainen AL, Jumpponen A, Romantschuk M, Parajuli A, Hyöty H, Laitinen O, Sinkkonen A. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials. PeerJ. 2018 Mar 19;6:e4508. doi: 10.7717/peerj.4508. eCollection 2018. PubMed PMID: 29576975; PubMed Central PMCID: PMC5863720.
16: Dai W, Zhong H, Li L, Cao J, Huang Y, Shen M, Wang L, Dong J, Tie X, Ho SSH, Ho KF. Characterization and health risk assessment of airborne pollutants in commercial restaurants in northwestern China: Under a low ventilation condition in wintertime. Sci Total Environ. 2018 Aug 15;633:308-316. doi: 10.1016/j.scitotenv.2018.03.124. Epub 2018 Mar 23. PubMed PMID: 29574375.
17: Kawai K, Kato K, Peng L, Segawa Y, Scott LT, Itami K. Synthesis and Structure of a Propeller-Shaped Polycyclic Aromatic Hydrocarbon Containing Seven-Membered Rings. Org Lett. 2018 Apr 6;20(7):1932-1935. doi: 10.1021/acs.orglett.8b00477. Epub 2018 Mar 21. PubMed PMID: 29560728.
18: Trowell JJ, Gobas FAPC, Moore MM, Kennedy CJ. Estimating the Bioconcentration Factors of Hydrophobic Organic Compounds from Biotransformation Rates Using Rainbow Trout Hepatocytes. Arch Environ Contam Toxicol. 2018 Mar 17. doi: 10.1007/s00244-018-0508-z. [Epub ahead of print] PubMed PMID: 29550936.
19: Kancherla S, Lorentzen M, Snieckus V, Jørgensen KB. Directed ortho-Metalation and Anionic ortho-Fries Rearrangement of Polycyclic Aromatic O-Carbamates: Regioselective Synthesis of Substituted Chrysenes. J Org Chem. 2018 Apr 6;83(7):3590-3598. doi: 10.1021/acs.joc.7b03210. Epub 2018 Mar 20. PubMed PMID: 29542919.
20: Liu R, Zhang Y, Wang J, Pan Q, Luo Y, Sun Y, Jin Q, Wang X. Assessment of contamination source and quality control approach for polycyclic aromatic hydrocarbons in wood-pressed rapeseed oil. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Mar 14:1-9. doi: 10.1080/19440049.2018.1451000. [Epub ahead of print] PubMed PMID: 29533714.

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